molecular formula C14H14N4O2 B11943309 N,N'-bis(2-aminophenyl)oxamide CAS No. 88116-37-4

N,N'-bis(2-aminophenyl)oxamide

Cat. No.: B11943309
CAS No.: 88116-37-4
M. Wt: 270.29 g/mol
InChI Key: QEGHMIZVTMBPCV-UHFFFAOYSA-N
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Description

N,N’-bis(2-aminophenyl)oxamide is a chemical compound with the molecular formula C14H14N4O2 It is known for its unique structure, which consists of two aminophenyl groups attached to an oxamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N’-bis(2-aminophenyl)oxamide can be synthesized through the reaction of oxalyl chloride with 2-aminophenylamine in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like tetrahydrofuran (THF) under controlled temperature conditions. The resulting product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

While specific industrial production methods for N,N’-bis(2-aminophenyl)oxamide are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(2-aminophenyl)oxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aminophenyl groups can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted oxamides with various functional groups.

Scientific Research Applications

N,N’-bis(2-aminophenyl)oxamide has found applications in several scientific research areas:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites of enzymes.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N,N’-bis(2-aminophenyl)oxamide involves its interaction with molecular targets through hydrogen bonding, coordination with metal ions, and π-π interactions with aromatic systems. These interactions can modulate the activity of enzymes, alter the properties of materials, and influence biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-bis(4-aminophenyl)oxamide
  • N,N’-bis(2-phenylethyl)oxamide
  • N,N’-bis(4-chloro-3-nitrophenyl)oxamide

Uniqueness

N,N’-bis(2-aminophenyl)oxamide is unique due to its specific arrangement of aminophenyl groups, which imparts distinct reactivity and interaction capabilities compared to its analogs. This uniqueness makes it a valuable compound for targeted applications in various fields.

Properties

CAS No.

88116-37-4

Molecular Formula

C14H14N4O2

Molecular Weight

270.29 g/mol

IUPAC Name

N,N'-bis(2-aminophenyl)oxamide

InChI

InChI=1S/C14H14N4O2/c15-9-5-1-3-7-11(9)17-13(19)14(20)18-12-8-4-2-6-10(12)16/h1-8H,15-16H2,(H,17,19)(H,18,20)

InChI Key

QEGHMIZVTMBPCV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)NC(=O)C(=O)NC2=CC=CC=C2N

Origin of Product

United States

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